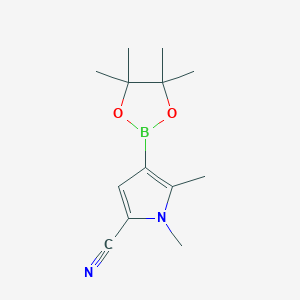
4-氯-2-(哌嗪-1-基)嘧啶盐酸盐
描述
“4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” is a chemical compound with the CAS Number: 634469-41-3. It has a molecular weight of 235.12 . The IUPAC name for this compound is 4-chloro-2-(1-piperazinyl)pyrimidine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” is 1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” include a molecular weight of 235.12 .
科学研究应用
腺苷受体拮抗剂
该化合物已被用于合成水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶,作为人 A₃ 腺苷受体的拮抗剂。这些分子由于在生理 pH 值下具有改善的溶解度和稳定性,因此具有静脉内应用的潜力,有助于其在与腺苷受体失调相关的疾病的治疗干预中使用 (Baraldi 等,2012)。
Rho 激酶抑制剂
另一个应用涉及它在合成 N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐(一种新型 Rho 激酶抑制剂)中的作用。这一过程突出了它在开发中枢神经系统疾病治疗中的用途,强调了它在发现具有潜在治疗益处的化合物中的重要性 (Wei 等,2016)。
酪氨酸激酶活性抑制
该化合物已成为放射性标记和稳定同位素标记的 PD0205520(一种靶向表皮生长因子受体 (EGFR) 的酪氨酸激酶抑制剂)版本的合成中不可或缺的一部分,用于癌症治疗。这一应用强调了它在药物开发和药代动力学研究中的价值 (Zhang 等,2005)。
蛋白激酶抑制
它还有助于制备蛋白激酶抑制剂,例如 CTx-0152960 及其哌嗪基类似物 CTx-0294885。这些化合物使用混合流和微波方法开发,突出了它在创建具有增强产率和减少纯化要求的有效抑制剂中的作用,这可能有利于治疗各种癌症 (Russell 等,2015)。
抗癌剂
此外,含有哌嗪单元的噻吩并[3,2-d]嘧啶已被合成作为推定的抗癌剂。这项研究说明了该化合物在基于蛋白酪氨酸激酶抑制剂结构生成新的分子实体中的应用,为癌症治疗提供了前景 (Min,2012)。
安全和危害
未来方向
While specific future directions for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” are not mentioned in the search results, research into the synthesis and applications of piperazine derivatives is ongoing . This includes the development of novel pyrimidine analogs with enhanced anti-inflammatory activities .
作用机制
Target of Action
Similar compounds have been shown to inhibit butyrylcholinesterase (buche) .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit buche , which suggests that 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Inhibition of buche, as seen in similar compounds , can affect various biochemical pathways, including the cholinergic system, which plays a crucial role in memory and cognition.
Result of Action
The inhibition of buche, as seen in similar compounds , can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
生化分析
Biochemical Properties
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .
Cellular Effects
The effects of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple targets makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and even toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research .
Metabolic Pathways
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular functions .
Subcellular Localization
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall impact on cellular functions .
属性
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIHVWFUKMIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671806 | |
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634469-41-3 | |
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-aminoethyl)cyclohexyl]acetic acid](/img/structure/B1454811.png)





![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)







